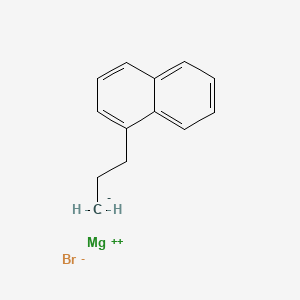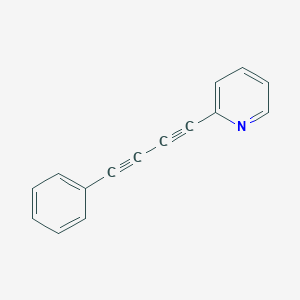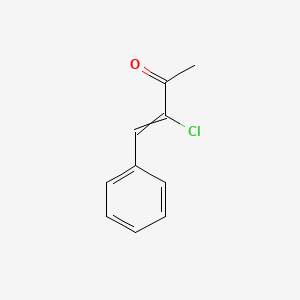
3-Buten-2-one, 3-chloro-4-phenyl-, (3Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Buten-2-one, 3-chloro-4-phenyl-, (3Z)- is an organic compound with the molecular formula C10H9ClO It is a chlorinated derivative of 4-phenyl-3-buten-2-one and is characterized by the presence of a chlorine atom at the third position and a phenyl group at the fourth position of the butenone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 3-chloro-4-phenyl-, (3Z)- can be achieved through several methods. One common approach involves the chlorination of 4-phenyl-3-buten-2-one. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position.
Another method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with 3-chloro-2-butenone to form the desired product. The reaction is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of 3-Buten-2-one, 3-chloro-4-phenyl-, (3Z)- may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
3-Buten-2-one, 3-chloro-4-phenyl-, (3Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or ammonia (NH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or ammonia (NH3) in ethanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the chlorine atom.
科学的研究の応用
3-Buten-2-one, 3-chloro-4-phenyl-, (3Z)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Buten-2-one, 3-chloro-4-phenyl-, (3Z)- involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways and cellular processes, contributing to the compound’s biological activity.
類似化合物との比較
Similar Compounds
4-Phenyl-3-buten-2-one: A non-chlorinated analog with similar structural features but different reactivity and properties.
3-Chloro-4-phenyl-3-buten-2-one: Another isomer with the chlorine atom in a different position, leading to variations in chemical behavior.
Benzalacetone: A related compound with a similar backbone but lacking the chlorine atom.
Uniqueness
3-Buten-2-one, 3-chloro-4-phenyl-, (3Z)- is unique due to the presence of both a chlorine atom and a phenyl group, which confer distinct chemical properties and reactivity. The (3Z)-configuration also influences its stereochemistry and potential interactions with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
119856-19-8 |
|---|---|
分子式 |
C10H9ClO |
分子量 |
180.63 g/mol |
IUPAC名 |
3-chloro-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C10H9ClO/c1-8(12)10(11)7-9-5-3-2-4-6-9/h2-7H,1H3 |
InChIキー |
XHVFFQBYESFJLP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(=CC1=CC=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


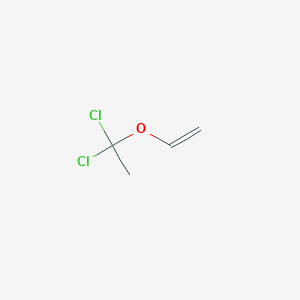
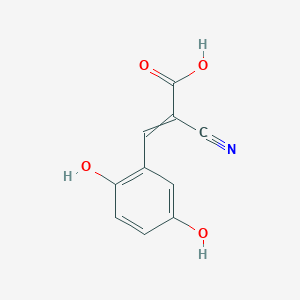
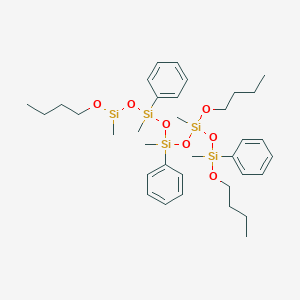
![2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14285796.png)
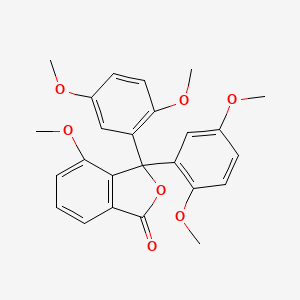
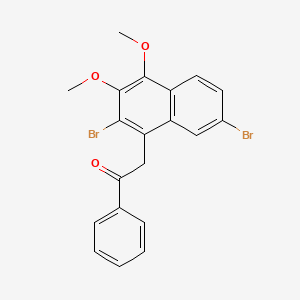
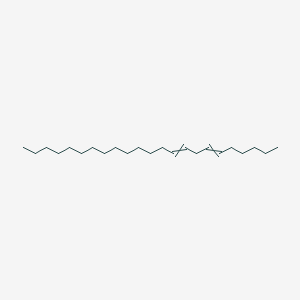
![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride](/img/structure/B14285821.png)
![2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine](/img/structure/B14285823.png)
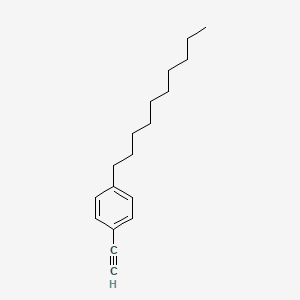
![Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate](/img/structure/B14285835.png)

